molecular formula C14H11F2N5OS B2713499 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2097893-31-5

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2713499
CAS No.: 2097893-31-5
M. Wt: 335.33
InChI Key: XETZPZZINLJYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a thiophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

    Attachment of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using thiophene and a suitable halide.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group is added via a nucleophilic aromatic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
  • 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}thiourea

Uniqueness

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5OS/c15-10-3-1-4-11(16)13(10)18-14(22)17-7-9-8-21(20-19-9)12-5-2-6-23-12/h1-6,8H,7H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETZPZZINLJYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.